molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Cat. No.: B1427090
CAS No.: 1062246-01-8
M. Wt: 302.71 g/mol
InChI Key: QUCPBKFOMWSJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a heterocyclic compound featuring a pyrimido[4,5-b][1,4]diazepine core. Its structure includes a 2-chloro substituent, a 9-cyclopentyl group, and two fluorine atoms at the 7-position, contributing to its unique physicochemical and biological properties. Its structural analogs, however, demonstrate activity in oncology and epigenetics (e.g., bromodomain inhibition) .

Biological Activity

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one (CAS No. 1062246-03-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15ClF2N4O
  • Molecular Weight : 316.73 g/mol
  • IUPAC Name : 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8H-pyrimido[4,5-b][1,4]diazepin-6-one

The compound exhibits various biological activities that may be attributed to its structural features. The presence of the pyrimidodiazepine core is significant in conferring pharmacological properties, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidodiazepines can exhibit antitumor effects. For instance:

  • In vitro studies showed that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • PLK1 Inhibition : Related studies on similar structures suggest potential inhibitory effects on Polo-like kinase 1 (PLK1), which is crucial in cell division and cancer progression .

Study 1: Anticancer Potential

A study investigated the anticancer properties of related pyrimidodiazepine derivatives. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. This suggests that 2-Chloro-9-cyclopentyl derivatives could similarly affect tumor growth and viability.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2313.2
Compound BMCF75.1
2-Chloro derivativeA549TBD

Study 2: Mechanistic Insights

A mechanistic study highlighted that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile of this compound is essential for its therapeutic application:

  • Absorption : Preliminary data suggest moderate absorption characteristics.
  • Metabolism : Likely metabolized via liver enzymes; however, detailed metabolic pathways remain to be elucidated.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that this compound exhibits potential as a therapeutic agent for various central nervous system (CNS) disorders. Its structure suggests it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression.

Anticonvulsant Activity

Preliminary studies have shown that derivatives of pyrimido[4,5-b][1,4]diazepines may possess anticonvulsant properties. The specific compound may be explored for its efficacy in treating epilepsy and other seizure-related disorders.

Antidepressant Effects

There is emerging evidence suggesting that compounds with similar structures can influence serotonin and norepinephrine pathways, which are critical in the treatment of depression. Future studies could evaluate the antidepressant potential of 2-chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one.

Synthesis and Derivative Development

The synthesis of this compound has been documented in various studies, showcasing methods that include cyclization reactions and halogenation processes. The ability to modify the compound by altering substituents could lead to derivatives with enhanced pharmacological profiles.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of 2-chloro-9-cyclopentyl derivatives with difluoromethyl groups under controlled conditions to yield the desired pyrimido[4,5-b][1,4]diazepine structure. This method emphasizes the importance of temperature control and reagent selection to optimize yield and purity.

Future Research Directions

Further research is necessary to explore the full pharmacological potential of this compound. Key areas for investigation include:

  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects on neurotransmitter systems.
  • Clinical Trials : If preclinical results are promising, advancing to human trials to evaluate therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one, and how can intermediates be optimized?

  • Methodological Answer :

  • Start with cyclopentylamine derivatives as precursors. Use stepwise functionalization to introduce chloro and difluoro groups, ensuring regioselectivity via halogen-exchange reactions.
  • Optimize intermediates using LCMS (e.g., m/z 658 [M+H]+ as in ) and HPLC (retention time ~1.57 minutes with SMD-TFA05 method) for purity validation .
  • Employ computational modeling (DFT or molecular mechanics) to predict reaction pathways and reduce side-product formation.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Use X-ray crystallography to resolve the diazepine ring conformation and substituent orientations.
  • Analyze electronic effects via NMR (e.g., 19F^{19}\text{F} NMR for fluorine environments) and UV-Vis spectroscopy to assess conjugation in the pyrimido-diazepine core.
  • Cross-reference spectral data with structurally analogous compounds in (e.g., pyrido-pyrimidinones) to validate assignments .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Follow guidelines from Safety Data Sheets (SDS) for similar heterocyclic compounds (e.g., ):
  • Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Perform meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., pH, temperature) and cell-line specificity.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

  • Methodological Answer :

  • Adapt methodologies from (Project INCHEMBIOL):
  • Conduct abiotic stability tests (hydrolysis, photolysis) under varying pH/light conditions.
  • Use LC-HRMS to identify transformation products and QSAR models to predict eco-toxicity .
  • Employ soil/water microcosms to simulate real-world degradation and assess bioaccumulation potential.

Q. How can impurity profiling be standardized for this compound in pharmacological studies?

  • Methodological Answer :

  • Reference pharmacopeial guidelines (e.g., ) for impurity thresholds (e.g., ≤0.1% for genotoxic impurities).
  • Use orthogonal chromatographic methods (HPLC-UV vs. UPLC-MS/MS) to detect trace impurities.
  • Synthesize and characterize known impurities (e.g., N-oxides, des-fluoro analogs) as reference standards .

Q. What mechanistic studies are recommended to elucidate its mode of action in target binding?

  • Methodological Answer :

  • Perform kinetic binding assays (e.g., surface plasmon resonance) to determine KdK_d, konk_{on}, and koffk_{off}.
  • Use cryo-EM or X-ray crystallography to resolve ligand-target complexes, focusing on halogen bonding (Cl/F) interactions.
  • Validate findings with mutagenesis studies on key binding residues .

Q. Methodological & Theoretical Frameworks

Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Prioritize substituents based on electronic (Hammett σ values) and steric (Taft parameters) effects.
  • Use combinatorial libraries (e.g., ’s approach to spirocyclic analogs) to explore chemical space.
  • Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .

Q. What computational tools are optimal for predicting metabolic liabilities?

  • Methodological Answer :

  • Use in silico platforms (e.g., Schrödinger’s ADMET Predictor, MetaSite) to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
  • Cross-reference with fragmentation patterns from HRMS/MS data .

Q. How can conflicting data on enantiomeric activity be addressed?

  • Methodological Answer :
  • Synthesize enantiopure forms via chiral chromatography (e.g., ’s use of S/R-configuration analysis).
  • Compare activity using cell-based assays with enantiomer-specific controls.
  • Apply circular dichroism (CD) spectroscopy to confirm absolute configurations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a pyrimido[4,5-b][1,4]diazepine core with analogs but differs in substituents and stereoelectronic properties:

Compound Name Substituents (Position) Key Structural Features
Target Compound 2-Cl, 9-cyclopentyl, 7,7-diF Electrophilic Cl at C2; lipophilic cyclopentyl at C9; fluorines enhance metabolic stability
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione () 1-Ethoxymethyl, 5-methyl, 9-phenyl Bulky ethoxymethyl at C1; phenyl at C9 increases π-π stacking potential
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-... () 4-benzamide-piperidinyl, 2-amino, 9-cyclopentyl, 7,7-diF Benzamide-piperidinyl side chain enhances solubility and bromodomain binding

Key Differences :

  • The 2-chloro group in the target compound may increase electrophilicity compared to the 2-amino group in ’s analog, altering reactivity and target selectivity.
  • The 7,7-difluoro motif (shared with ) likely improves metabolic stability compared to non-fluorinated analogs .

Physicochemical Properties

Property Target Compound ’s Analog ’s Analog
Molecular Weight ~380–400 g/mol (estimated) ~350–370 g/mol ~550–570 g/mol
LogP ~3.5 (high due to Cl and cyclopentyl) ~2.8 (moderate, ethoxymethyl reduces lipophilicity) ~4.0 (benzamide-piperidinyl increases LogP)
Solubility Low (non-polar substituents) Moderate (polar ethoxymethyl) Low (bulky benzamide-piperidinyl)

Properties

IUPAC Name

2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCPBKFOMWSJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate, was dissolved in AcOH (10 mL). Iron powder (224 mg, 4 mmol) was added followed by the slow addition of HCl (1.5 mL, conc.). The reaction mixture was left to stir at 60° C. for 1 hr. The reaction was then cooled, the stir bar and unreacted iron removed by filtration through paper, and the solvent volume reduced by about 75% on a rotovap. The mixture was then diluted with ice water and EtOAc. Aqueous layer basified by careful addition of sat. NaHCO3. The organic extracts combined, dried over MgSO4, filtered and concentrated to yield 2-chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[5,4-b][1,4]diazepin-6(7H)-one as a brown syrup (550 mg) which was used directly for next step without further purification. [M+H] calc'd for C12H13ClF2N4O, 303; found 303.
Name
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate (1.0 g, 2.7 mmol) was dissolved in AcOH (10 mL) and then cooled in an ice bath. Iron powder (296 mg, 5.3 mmol) was added followed by the slow addition of HCl (1.5 mL, conc.). After 10 minutes the reaction was transferred to a heat bath and left to stir at 60° C. for 5 hours. The reaction was then cooled, the stir bar and unreacted iron removed by filtration through paper, and the solvent volume reduced by about 75% on a rotovap. The mixture was then diluted with ice water (15 mL) and EtOAc (20 mL), the layers separated, the aqueous layer washed with EtOAc (2×30 mL), the organic extracts combined, washed with sat. NaHCO3 (20 mL), brine (20 mL), dried over MgSO4, filtered and concentrated to yield a brown syrup. Trituration with EtOAc (15 mL) and ether (100 mL) was used to coax out a light yellow solid (535 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.41-1.96 (m, 8H) 3.98 (t, J=11.49 Hz, 2H) 4.87 (q, 1H) 8.12 (s, 1H) 11.06 (br. s., 1H). [M+H] calc'd for C12H13ClF2N4O, 303. found 303.
Name
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
296 mg
Type
catalyst
Reaction Step Five
Name
Yield
65%

Synthesis routes and methods III

Procedure details

To a solution of 6.16 g (0.016 mole) of 3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid ethyl ester (IV-20) in 120 mL of acetic acid was added 6.0 g (0.11 g-atom) of iron powder. The mixture was heated to 80 degrees for 2 hours and then filtered while hot. Water and ethyl acetate were added to the filtrate and the mixture was stirred for 10 minutes and then filtered. The layers were separated. The organic layer was washed successively with ammonium hydroxide and water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Recrystallization of the residue with ethyl acetate and hexane gave 2.94 g of 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b][1,4]diazepin-6-one (VI-20).
Name
3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid ethyl ester
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 6.16 g (0.016 mole) of 3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid methyl ester (IV-100) in 120 mL of acetic acid was added 6.0 g (0.11 g-atom) of iron powder. The mixture was heated to 80 degrees for 2 hours and then filtered while hot. Water and ethyl acetate were added to the filtrate and the mixture was stirred for 10 minutes and then filtered. The layers were separated. The organic layer was washed successively with ammonium hydroxide and water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Recrystallization of the residue with ethyl acetate and hexane gave 2.94 g of 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b][1,4]diazepin-6-one (VI-100).
Name
3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid methyl ester
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.